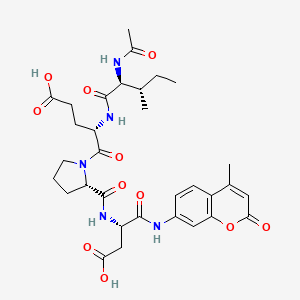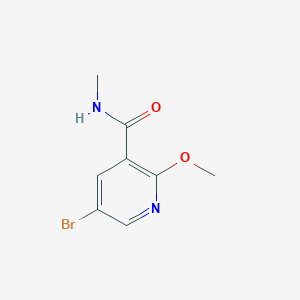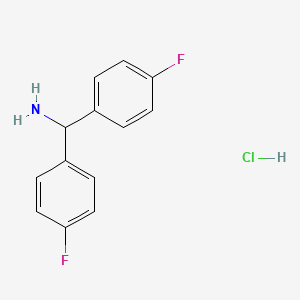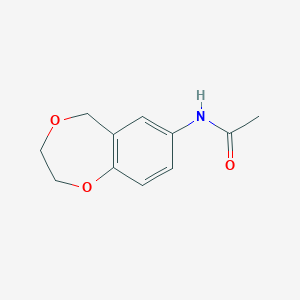
N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide
Übersicht
Beschreibung
“N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide” is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . The synthesis involves a molecular variation on an isosteric replacement from the prototype (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-5-fluorouracil .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C11H13NO3 . Detailed structural analysis can be obtained from resources like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 207.23 and a molecular formula of C11H13NO3 . More detailed properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Antiproliferative Activities in Cancer Cells
N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide derivatives have shown potent inhibitory effects on the growth of MCF-7 breast cancer cells. Particularly, compounds with a benzodioxepin ring fused to 5-fluorouracil or uracil bases displayed significant antiproliferative activity and apoptosis induction capabilities in breast cancer cells (Saniger et al., 2003), (Núñez et al., 2006).
Cytotoxic Activity Against Human Breast Cancer Cells
Derivatives of this compound have been synthesized using microwave-assisted organic synthesis, demonstrating cytotoxic activities against MCF-7 human breast cancer cells. Some compounds were particularly effective in inducing cell cycle arrest and apoptosis (Conejo-García et al., 2008).
Anti-Diabetic Potential
- Inhibition of α-Glucosidase Enzyme: A series of new compounds containing the this compound moiety have been synthesized and evaluated for their anti-diabetic potential. They demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Synthesis and Structural Studies
- Synthesis of Benzodioxepin Derivatives: The synthesis of various benzodioxepin derivatives, including those related to this compound, has been explored. These studies provide insights into the structural characteristics and potential applications of these compounds in different therapeutic areas (Lucchesini et al., 1995).
Synthesis of Related Compounds for Various Activities
- Synthesis of Related Acetamide Derivatives: Research has been conducted on synthesizing various acetamide derivatives, including those related to this compound, to evaluate their potential as analgesic agents, positive inotropic agents, and antimicrobial and antioxidant agents. These studies highlight the versatility of the benzodioxepin core in medicinal chemistry (Kaplancıklı et al., 2012), (Zhang et al., 2008), (Naraboli & Biradar, 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,5-dihydro-2H-1,4-benzodioxepin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-2-3-11-9(6-10)7-14-4-5-15-11/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLYWIHGYXJSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370523.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370525.png)

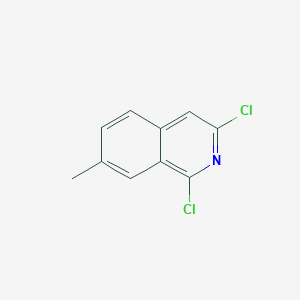
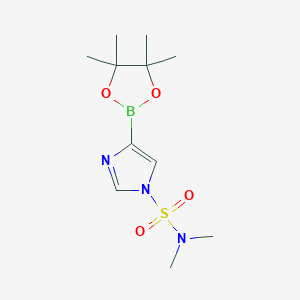
![3-[4-(Cyclopropylmethoxy)phenyl]propanoic acid](/img/structure/B1370538.png)
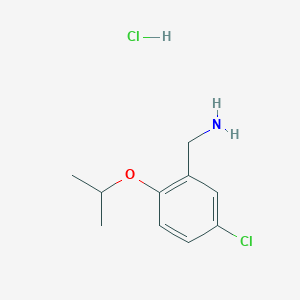
![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)
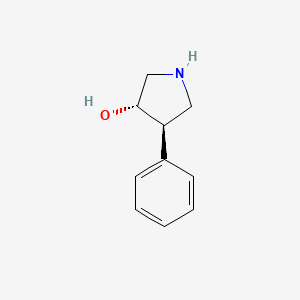
![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)

